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Propanidid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Propanidid is an ultra-short-acting intravenous anesthetic agent, chemically classified as a

phenylacetate derivative. It was introduced in the 1960s and is recognized for its rapid onset

and offset of action. This technical guide provides an in-depth overview of the chemical

structure, physicochemical properties, pharmacology, and analytical methodologies related to

propanidid. Detailed experimental protocols for its formulation and in vivo evaluation are

presented, alongside a summary of its mechanism of action as a positive allosteric modulator

of the γ-aminobutyric acid type A (GABAA) receptor. This document is intended to serve as a

comprehensive resource for researchers and professionals involved in anesthetic drug

development and pharmacological research.

Chemical Structure and Properties
Propanidid, with the IUPAC name propyl 2-{4-[(diethylcarbamoyl)methoxy]-3-

methoxyphenyl}acetate, is a pale yellow oil. Its chemical structure is characterized by a

substituted phenylacetic acid core.
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Identifier Value

IUPAC Name
propyl 2-{4-[(diethylcarbamoyl)methoxy]-3-

methoxyphenyl}acetate[1][2]

CAS Number 1421-14-3[1][3]

Molecular Formula C₁₈H₂₇NO₅

Molecular Weight 337.41 g/mol

PubChem CID 15004

ChEMBL ID CHEMBL2105345

DrugBank ID DB13234

Physicochemical Properties

Property Value

Physical State Pale yellow oil

Melting Point <25 °C

Boiling Point 210-212 °C at 0.7 mmHg

Water Solubility 0.229 mg/mL (predicted)

logP 2.8 (predicted)

pKa (Strongest Acidic) 16.59 (predicted)

pKa (Strongest Basic) -4.6 (predicted)

Pharmacology
Mechanism of Action
Propanidid exerts its anesthetic effects by acting as a positive allosteric modulator of the

GABAA receptor. The GABAA receptor is the primary inhibitory neurotransmitter receptor in the

central nervous system. Upon binding of GABA, the receptor's chloride ion channel opens,

leading to hyperpolarization of the neuron and a decrease in its excitability. Propanidid
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enhances the effect of GABA, leading to increased chloride conductance and a more

pronounced inhibitory effect. This potentiation of GABAergic neurotransmission is the basis for

its anesthetic properties.

Signaling Pathway of Propanidid at the GABAA Receptor
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Caption: Propanidid acts as a positive allosteric modulator of the GABA-A receptor.

Pharmacokinetics
Absorption: Propanidid is administered intravenously, leading to rapid absorption and

distribution.

Distribution: Due to its lipophilic nature, it readily crosses the blood-brain barrier to exert its

effects on the central nervous system.

Metabolism: The primary metabolic pathway for propanidid is hydrolysis of its ester linkage

by plasma and liver esterases. This rapid breakdown is responsible for its ultra-short duration

of action. The main metabolite is 4-(2-(diethylamino)-2-oxoethoxy)-3-methoxy-benzeneacetic

acid.

Excretion: The metabolites of propanidid are primarily excreted by the kidneys.

Pharmacodynamics
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Onset of Action: Anesthesia is induced within 20-30 seconds following intravenous injection.

Duration of Action: The anesthetic effect is brief, typically lasting for 6-8 minutes.

Effects: Propanidid induces a rapid loss of consciousness. It has been reported to cause a

brief period of hyperventilation followed by respiratory depression. Hypotension and

tachycardia can also occur.

Experimental Protocols
Synthesis of Propanidid
A general synthetic approach for propanidid involves a multi-step process:

Alkylation: 4-hydroxy-3-methoxybenzaldehyde (vanillin) is alkylated with an N,N-diethyl-2-

chloroacetamide to form 4-(2-(diethylamino)-2-oxoethoxy)-3-methoxybenzaldehyde.

Oxidation: The aldehyde group is then oxidized to a carboxylic acid, yielding 4-(2-

(diethylamino)-2-oxoethoxy)-3-methoxybenzoic acid.

Esterification: Finally, the carboxylic acid is esterified with propanol to produce propyl 4-(2-

(diethylamino)-2-oxoethoxy)-3-methoxyphenyl)acetate (propanidid).

Logical Workflow for Propanidid Synthesis

Starting Materials:
- Vanillin

- N,N-diethyl-2-chloroacetamide
- Propanol

Alkylation of Vanillin 4-(2-(diethylamino)-2-oxoethoxy)
-3-methoxybenzaldehyde Oxidation of Aldehyde 4-(2-(diethylamino)-2-oxoethoxy)

-3-methoxybenzoic acid Esterification with Propanol Propanidid

Click to download full resolution via product page

Caption: General synthetic route for propanidid.

Preparation of Intravenous Formulation
Propanidid is poorly soluble in water and requires a solubilizing agent for intravenous

administration.
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Cremophor EL-based Formulation: Historically, propanidid was formulated as a 5% solution in

a 20% aqueous solution of polyoxyethylated castor oil (Cremophor EL). However, Cremophor

EL has been associated with anaphylactoid reactions.

Liposomal Formulation: To avoid the adverse effects of Cremophor EL, liposomal formulations

have been investigated.

Experimental Protocol for Liposomal Propanidid Preparation:

Lipid Film Hydration: A mixture of lipids (e.g., phospholipids and cholesterol) is dissolved in

an organic solvent. The solvent is then evaporated under reduced pressure to form a thin

lipid film on the wall of a round-bottom flask.

Hydration: The lipid film is hydrated with an aqueous buffer containing propanidid by gentle

agitation. This process forms multilamellar vesicles (MLVs).

Sonication/Extrusion: To produce smaller, more uniform vesicles, the MLV suspension is

subjected to sonication or extrusion through polycarbonate membranes of a defined pore

size.

Purification: Unencapsulated propanidid is removed by methods such as dialysis or gel

filtration.

In Vivo Anesthetic Activity Assessment in Swine
Objective: To evaluate the anesthetic efficacy and hemodynamic effects of a liposomal

propanidid formulation compared to a Cremophor EL-based formulation and propofol.

Animals: Eighteen pigs are randomly assigned to three groups (n=6 per group).

Procedure:

Anesthesia Induction:

Group 1 (Liposomal Propanidid): 60 mg/kg intravenous bolus.

Group 2 (Cremophor EL Propanidid): 15 mg/kg intravenous bolus.
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Group 3 (Propofol): 5 mg/kg intravenous bolus.

Anesthesia Maintenance:

Group 1: Continuous infusion of 400 mg/kg/h.

Group 2: Continuous infusion of 100 mg/kg/h.

Group 3: Continuous infusion of 20 mg/kg/h.

Monitoring: Arterial and pulmonary artery catheters are placed for invasive hemodynamic

monitoring (arterial pressure, pulmonary arterial pressure, cardiac output). Heart rate, ECG,

and capnography are also monitored.

Blood Sampling: Blood samples are collected for the measurement of plasma

catecholamines, cortisol, and histamine levels.

Data Analysis: Hemodynamic parameters and stress hormone levels are compared between

the groups.

Experimental Workflow for In Vivo Anesthesia Study
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Caption: Workflow for the in vivo evaluation of propanidid formulations.

Analytical Methods
Determination of Propanidid in Biological Samples
Gas chromatography (GC) is a suitable method for the quantitative analysis of propanidid in

biological matrices such as plasma.
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Gas Chromatography-Mass Spectrometry (GC-MS) Method Outline:

Sample Preparation:

Liquid-Liquid Extraction (LLE): Plasma samples are alkalinized and extracted with an

organic solvent (e.g., diethyl ether or a hexane/isoamyl alcohol mixture).

Solid-Phase Extraction (SPE): Alternatively, SPE can be used for sample cleanup and

concentration. A suitable sorbent is chosen to retain propanidid, which is then eluted with

an appropriate solvent.

Chromatographic Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Carrier Gas: Helium at a constant flow rate.

Temperature Program: An initial oven temperature is held for a short period, then ramped

to a final temperature to ensure separation from endogenous plasma components.

Injection: A splitless injection mode is typically used for trace analysis.

Mass Spectrometry Conditions:

Ionization: Electron ionization (EI) at 70 eV.

Acquisition Mode: Selected ion monitoring (SIM) is used for quantification to enhance

sensitivity and selectivity. Characteristic ions of propanidid are monitored.

Quantification: A calibration curve is constructed using standards of known propanidid
concentrations, and an internal standard is used to correct for variations in extraction

efficiency and injection volume.

Conclusion
Propanidid remains a significant compound of interest for its ultra-short-acting anesthetic

properties. This guide has provided a detailed overview of its chemical structure, properties,

and pharmacological profile, with a focus on its action at the GABAA receptor. The
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experimental protocols outlined for its formulation and in vivo assessment offer a framework for

further research and development in the field of anesthesiology. The analytical methods

described are crucial for pharmacokinetic and metabolic studies. While propanidid itself is no

longer in widespread clinical use due to adverse effects associated with its original formulation,

understanding its characteristics can inform the development of new, safer anesthetic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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